5-Amino-1,3-dihydro-2H-benzimidazol-2-one

Catalog No.
S661910
CAS No.
95-23-8
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one

CAS Number

95-23-8

Product Name

5-Amino-1,3-dihydro-2H-benzimidazol-2-one

IUPAC Name

5-amino-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)

InChI Key

BCXSVFBDMPSKPT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)N2

Synthesis and Characterization:

5-Amino-1,3-dihydro-2H-benzimidazol-2-one, also known as 5-aminobenzimidazolinone (5-ABZ), is a heterocyclic aromatic compound with the chemical formula C7H7N3O. Its synthesis can be achieved through various methods, including the condensation of o-phenylenediamine and urea, the cyclization of 5-aminourea with formic acid, or the reaction of 5-nitrourea with reducing agents [].

This compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help in determining its structure, purity, and other relevant chemical properties [, ].

Potential Applications:

Research suggests that 5-ABZ possesses various potential applications in scientific research, although its use is still under exploration:

  • Antimicrobial activity: Studies have shown that 5-ABZ exhibits some degree of antimicrobial activity against various bacteria and fungi. However, further research is needed to determine its efficacy and potential clinical applications.
  • Corrosion inhibition: 5-ABZ has been investigated for its potential use as a corrosion inhibitor for metals. Research suggests it can offer some degree of protection against corrosion in specific environments.
  • Biomedical research: 5-ABZ has been used in some studies as a building block for the synthesis of more complex molecules with potential applications in drug discovery and development.

5-Amino-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound characterized by its unique structure, featuring a benzimidazole core. The molecular formula is C₇H₇N₃O, and it has a molecular weight of approximately 149.15 g/mol. This compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. Its chemical structure includes an amino group at the 5-position and a carbonyl group at the 2-position, contributing to its reactivity and biological properties .

Due to the presence of its amino and carbonyl functional groups. Key reactions include:

  • Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form corresponding amides. This reaction is significant for modifying the compound's properties for specific applications.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures, which can be useful in synthesizing derivatives with enhanced biological activities .

The biological activity of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one has been the subject of various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Inhibition of Enzymes: Research indicates that it may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which could affect drug metabolism and efficacy .
  • Potential Anti-cancer Properties: Preliminary findings suggest that derivatives of this compound may exhibit anti-cancer activity, although further research is needed to establish these effects conclusively.

Several methods have been developed for synthesizing 5-Amino-1,3-dihydro-2H-benzimidazol-2-one:

  • Condensation Reactions: The compound can be synthesized through the condensation of ortho-phenylenediamine with carbonyl compounds under acidic or basic conditions.
  • Reduction Reactions: Starting from nitro or other functionalized benzimidazoles, reduction processes can yield the target compound.
  • Cyclization from Precursors: Utilizing precursors such as 4-pyrimidones in the presence of suitable catalysts (e.g., palladium) can lead to the formation of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one through cyclization reactions .

5-Amino-1,3-dihydro-2H-benzimidazol-2-one finds applications in several domains:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial and anticancer drugs.
  • Material Science: Its unique chemical structure allows it to be used as a building block in synthesizing novel materials with specific properties.
  • Analytical Chemistry: The compound can be utilized in analytical methods for detecting related compounds in various samples .

Interaction studies involving 5-Amino-1,3-dihydro-2H-benzimidazol-2-one primarily focus on its potential interactions with biological targets:

  • Enzyme Inhibition: Investigations into its inhibitory effects on cytochrome P450 enzymes have shown promise in understanding its pharmacokinetic properties and potential drug-drug interactions .
  • Binding Studies: Research into how this compound binds to various receptors or proteins is ongoing to elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Notable examples include:

Compound NameStructureUnique Features
5-Amino-1,3-dimethylbenzimidazol-2-oneC₉H₁₁N₃OContains methyl groups that enhance lipophilicity
BenzimidazoleC₇H₆N₂Basic structure without substituents; less reactive
2-HydroxybenzimidazoleC₇H₈N₂OHydroxy group alters solubility and reactivity

The uniqueness of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one lies in its specific functional groups that confer distinct biological activities and reactivity compared to these similar compounds. Its ability to undergo acylation and other modifications further enhances its versatility in synthetic chemistry and medicinal applications .

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0.4

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3V3FDT3X0M

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 5 notifications to the ECHA C&L Inventory.;
H412 (97.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

95-23-8

Wikipedia

5-amino-2-hydroxybenzimidazole

General Manufacturing Information

2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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